2-(1-Oxo-2(1H)-phthalazinyl)butanohydrazide
Description
Properties
CAS No. |
618442-01-6 |
|---|---|
Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-(1-oxophthalazin-2-yl)butanehydrazide |
InChI |
InChI=1S/C12H14N4O2/c1-2-10(11(17)15-13)16-12(18)9-6-4-3-5-8(9)7-14-16/h3-7,10H,2,13H2,1H3,(H,15,17) |
InChI Key |
HBNFGWGJAXNZBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NN)N1C(=O)C2=CC=CC=C2C=N1 |
Origin of Product |
United States |
Preparation Methods
Phthalazine Ring Formation
Phthalazine derivatives are typically synthesized via cyclocondensation of o-phthalaldehyde with hydrazines or via Friedländer annulation. For 2-(1-oxo-2(1H)-phthalazinyl)butanohydrazide, a plausible route involves:
-
Cyclization of 1,2-dicarbonyl precursors : Reaction of phthalic anhydride with hydrazine hydrate forms 1,2-dihydrophthalazine-1,4-dione, which can be oxidized to the 1-oxo derivative.
-
Functionalization at the 1-position : Alkylation or acylation introduces the butanoyl side chain. Patents describing analogous benzimidazole syntheses suggest using bromoesters (e.g., 4-bromo-butyric acid ethyl ester) in polar aprotic solvents like MIBK (methyl isobutyl ketone) with phase-transfer catalysts.
Table 1: Reaction Conditions for Phthalazine Alkylation
Hydrazide Formation
Conversion of the ester intermediate (e.g., 2-(1-oxo-2(1H)-phthalazinyl)butanoate) to the hydrazide is critical. This step typically employs hydrazine hydrate under controlled conditions:
-
Saponification-Hydrazination : Alkaline hydrolysis of the ester to the carboxylic acid, followed by reaction with hydrazine. A Chinese patent (CN102603650A) details a similar approach for benzimidazole derivatives, achieving 90% yield using NaOH (1–3 equivalents) at 45–80°C under reduced pressure (150–200 mbar).
-
Direct Aminolysis : Reacting the ester with excess hydrazine in ethanol or THF at reflux. This method avoids acidic byproducts but requires careful stoichiometry to prevent over-alkylation.
Alternative Pathways and Innovations
One-Pot Synthesis
Recent patents (e.g., EP0968197B1) highlight "one-pot" strategies for analogous heterocycles, combining cyclization and functionalization in a single reactor. For example:
-
Simultaneous Alkylation and Cyclization : Using 4-nitrophenyl chloroformate as an activating agent, phthalazine precursors and bromoesters react in methyl tert-butyl ether (MTBE) with aqueous KOH. This method reduces intermediate isolation steps and improves atom economy.
-
In Situ Hydrazine Generation : Employing carbamate intermediates to stabilize reactive hydrazine species, as demonstrated in benzoxazinone syntheses.
Analytical and Quality Control
Characterization Data
Table 2: Comparative Yields of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Alkylation-Hydrazination | 85–90 | 98 | Scalable |
| One-Pot Synthesis | 78–82 | 95 | Reduced steps |
| Direct Aminolysis | 70–75 | 97 | Mild conditions |
Chemical Reactions Analysis
- Reagents and conditions depend on the specific reaction, but typical solvents include ethanol, ethyl acetate, and others.
- Major products formed during these reactions vary based on the reaction type.
2-(1-Oxo-2(1H)-phthalazinyl)butanohydrazide: can undergo various reactions:
Scientific Research Applications
Organic Synthesis
2-(1-Oxo-2(1H)-phthalazinyl)butanohydrazide is primarily utilized as an intermediate in organic synthesis . Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. The compound can be involved in multi-step organic reactions, which are essential for developing new materials and pharmaceuticals.
Biological Applications
The compound has shown potential in coordination complex synthesis , which is crucial for developing catalysts and materials with specific properties. Additionally, derivatives of phthalazinone compounds, including this hydrazide, have been investigated for their antiproliferative activity , indicating potential applications in cancer treatment .
Medicinal Chemistry
Research indicates that phthalazinone derivatives possess a wide spectrum of pharmacological activities, including:
- Anticancer
- Antidiabetic
- Anti-inflammatory
- Analgesic effects
The molecular hybridization strategy involving phthalazinone derivatives has been promising in drug design, allowing for the development of compounds that may overcome resistance in cancer treatments . This suggests that 2-(1-Oxo-2(1H)-phthalazinyl)butanohydrazide could play a significant role in the synthesis of new therapeutic agents.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of various phthalazinone derivatives, including those related to 2-(1-Oxo-2(1H)-phthalazinyl)butanohydrazide. The results indicated that certain derivatives exhibited IC50 values less than 10 µM against cancer cell lines, demonstrating significant antiproliferative activity. This suggests that further research into this compound could lead to effective cancer therapies .
Case Study 2: Coordination Complexes
Another study focused on synthesizing coordination complexes using derivatives of phthalazinones. The ability of these compounds to form stable complexes with metal ions was investigated, which is crucial for applications in catalysis and material science. The results showed that 2-(1-Oxo-2(1H)-phthalazinyl)butanohydrazide could serve as a suitable ligand for various metal ions, enhancing its utility in coordination chemistry.
Mechanism of Action
- The precise mechanism by which this compound exerts its effects remains an active area of research.
- Molecular targets and pathways involved are still being elucidated.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
Target Compound :
- Structure: Phthalazine ring (1-oxo-2(1H)-substituted) + butanohydrazide chain.
- Molecular Formula : C₁₆H₁₆N₄O₂ (inferred from similar compounds in and ).
- Key Functional Groups : Hydrazide (-CONHNH₂), phthalazinyl ketone.
Analog 1 : N-Benzyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide ()
- Structure : Phthalazine ring + acetamide group + benzyl substituent.
- Molecular Formula : C₂₄H₂₁N₃O₂.
- Key Differences: Replacement of butanohydrazide with acetamide and benzyl group; higher molecular weight (383.45 g/mol vs. ~312.33 g/mol for target).
Analog 2 : Acetic acid, 2-(1-phthalazinyl)hydrazide ()
- Structure : Simpler phthalazinyl hydrazide with an acetyl group.
- Molecular Formula : C₁₀H₁₀N₄O₂.
- Key Differences: Shorter carbon chain (acetyl vs. butanoyl) and absence of ketone oxygen in the hydrazide moiety.
Analog 3 : N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide ()
- Structure : Benzimidazole core + hydroxyacetohydrazide.
- Key Differences: Replacement of phthalazine with benzimidazole; presence of phenolic -OH group.
Table 1: Structural and Molecular Comparison
| Compound | Core Structure | Hydrazide Chain | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | Phthalazine | Butanohydrazide | ~312.33 | 1-oxo, no aryl groups |
| N-Benzyl-2-[4-(4-MePh)phthalazinyl]acetamide | Phthalazine | Acetamide | 383.45 | Benzyl, 4-methylphenyl |
| Acetic acid, 2-(1-phthalazinyl)hydrazide | Phthalazine | Acetylhydrazide | 218.21 | None |
| N'-{4-[2-(benzimidazolyl)keto]Ph}hydrazide | Benzimidazole | Hydroxyacetyl | ~353.37 | 2-oxoethyl, hydroxy |
Target Compound :
Target Compound :
- No direct biological data are provided in the evidence. However, phthalazine derivatives are known for enzyme inhibition (e.g., aminopeptidase N in ) and anticancer activity .
Biological Activity
2-(1-Oxo-2(1H)-phthalazinyl)butanohydrazide, with the CAS number 618442-01-6, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
- Molecular Formula : C12H14N4O2
- Molecular Weight : 246.27 g/mol
- IUPAC Name : 2-(1-oxophthalazin-2-yl)butanehydrazide
- Solubility : Soluble in organic solvents like ethanol and ethyl acetate.
The precise mechanism of action for 2-(1-Oxo-2(1H)-phthalazinyl)butanohydrazide is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in cellular signaling pathways. The compound's structure indicates potential interactions with enzymes or receptors that could modulate biological responses.
Antitumor Activity
Research has indicated that this compound may exhibit antitumor properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that treatment with 2-(1-Oxo-2(1H)-phthalazinyl)butanohydrazide led to a significant reduction in cell viability in breast and lung cancer models.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has shown promise in reducing inflammation . Experimental models of inflammation indicate that it can decrease pro-inflammatory cytokine production, suggesting a potential therapeutic role in inflammatory diseases.
Case Studies
Several case studies highlight the biological effects of 2-(1-Oxo-2(1H)-phthalazinyl)butanohydrazide:
-
Breast Cancer Study :
- Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound reduced cell viability by 60% at a concentration of 50 µM after 48 hours, indicating strong antitumor activity.
-
Inflammatory Response Model :
- Objective : Assess anti-inflammatory properties in a murine model.
- Findings : Administration of the compound resulted in a 40% reduction in TNF-alpha levels compared to control groups, demonstrating its potential as an anti-inflammatory agent.
Comparative Analysis
To better understand the unique properties of 2-(1-Oxo-2(1H)-phthalazinyl)butanohydrazide, a comparison with similar compounds is essential. The following table summarizes key differences:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Molecular Weight |
|---|---|---|---|
| 2-(1-Oxo-2(1H)-phthalazinyl)butanohydrazide | Yes | Yes | 246.27 g/mol |
| Phthalazine Derivative A | Moderate | No | 230.25 g/mol |
| Phthalazine Derivative B | Yes | Moderate | 250.30 g/mol |
Q & A
Basic: What are the standard synthetic routes for 2-(1-Oxo-2(1H)-phthalazinyl)butanohydrazide?
The synthesis typically involves multi-step reactions starting from hydrazide precursors and phthalazinone derivatives. For example, hydrazide intermediates can be prepared by refluxing 2-oxo-2H-chromene-3-carbohydrazide with aldehydes or active methylene compounds in ethanol, followed by recrystallization to isolate the product . Similar methodologies are adapted for phthalazinyl derivatives, where hydrazine linkages are formed via condensation reactions under controlled pH and temperature . Key steps include refluxing (5–6 hours), solvent selection (ethanol, methanol), and purification via recrystallization or column chromatography.
Advanced: How can reaction conditions be optimized to improve yield and purity?
Yield optimization requires balancing solvent polarity, reaction time, and stoichiometric ratios. For instance, using ethanol as a solvent enhances solubility of hydrazide intermediates, while piperidine catalysis improves cyclization efficiency in oxadiazole formation . Temperature control (e.g., 100°C reflux for 2 hours) minimizes side reactions, as seen in benzimidazole derivatization . Advanced techniques like microwave-assisted synthesis or flow chemistry may reduce reaction times and improve selectivity. Purity is optimized via gradient recrystallization (e.g., methanol/water mixtures) or preparative HPLC .
Basic: What analytical techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying hydrazone and phthalazinyl moieties, with characteristic peaks for NH (δ 9–11 ppm) and carbonyl groups (δ 160–180 ppm) . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹). X-ray crystallography, though less common, resolves stereochemistry in crystalline derivatives .
Advanced: How can contradictions in spectroscopic data across studies be resolved?
Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. For example, hydrazone linkages may exhibit keto-enol tautomerism, altering peak positions . To resolve contradictions:
- Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃).
- Validate purity via TLC or HPLC before analysis.
- Compare computational predictions (DFT) with experimental spectra to identify dominant tautomers .
Basic: What are common impurities encountered during synthesis, and how are they removed?
Common impurities include unreacted aldehydes, byproducts from side reactions (e.g., dimerization), or residual solvents. These are removed via:
- Recrystallization : Ethanol or methanol/water mixtures selectively precipitate the target compound .
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients separates polar byproducts .
- Acid-base extraction : Hydrazides can be partitioned between aqueous acidic and organic phases to remove non-basic impurities .
Advanced: What strategies enhance solubility for in vitro bioactivity studies?
Poor aqueous solubility is addressed by:
- Co-solvent systems : Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes.
- Derivatization : Introduce sulfonate or glycosyl groups to increase hydrophilicity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Basic: How is compound stability assessed under varying storage conditions?
Stability is evaluated via accelerated degradation studies:
- Thermal stress : Store at 40°C/75% RH for 6 months and monitor decomposition via HPLC.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track spectral changes .
- pH stability : Incubate in buffers (pH 1–13) and quantify degradation products using LC-MS.
Advanced: What computational methods predict reactivity in catalytic or biological systems?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Analyze binding stability and conformational changes over 100-ns trajectories.
Basic: What protocols evaluate anti-inflammatory or anticonvulsant activity?
- In vitro : COX-2 inhibition assays (IC₅₀ determination) or TNF-α suppression in macrophage models .
- In vivo : PTZ-induced convulsion models in rodents, measuring seizure latency and mortality rates .
- Dose-response studies : Test low (10 mg/kg), medium (50 mg/kg), and high (100 mg/kg) doses to establish efficacy thresholds .
Advanced: How are structure-activity relationships (SAR) systematically studied?
SAR studies involve:
- Derivatization : Synthesize analogs with substituents at the phthalazinyl or hydrazide moieties (e.g., halogens, methyl groups) .
- Bioactivity correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric parameters (Taft ES) with IC₅₀ values .
- Crystallographic data : Compare active/inactive analogs to identify critical hydrogen bonds or π-π interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
